Cas no 2411237-98-2 (3,3-Dimethyl-4-{1-[5-(3-methylphenyl)pyridine-3-carbonyl]piperidin-4-yl}azetidin-2-one)
![3,3-Dimethyl-4-{1-[5-(3-methylphenyl)pyridine-3-carbonyl]piperidin-4-yl}azetidin-2-one structure](https://ja.kuujia.com/scimg/cas/2411237-98-2x500.png)
3,3-Dimethyl-4-{1-[5-(3-methylphenyl)pyridine-3-carbonyl]piperidin-4-yl}azetidin-2-one 化学的及び物理的性質
名前と識別子
-
- Z2232510224
- EN300-26602350
- 2411237-98-2
- 3,3-dimethyl-4-{1-[5-(3-methylphenyl)pyridine-3-carbonyl]piperidin-4-yl}azetidin-2-one
- 3,3-Dimethyl-4-{1-[5-(3-methylphenyl)pyridine-3-carbonyl]piperidin-4-yl}azetidin-2-one
-
- インチ: 1S/C23H27N3O2/c1-15-5-4-6-17(11-15)18-12-19(14-24-13-18)21(27)26-9-7-16(8-10-26)20-23(2,3)22(28)25-20/h4-6,11-14,16,20H,7-10H2,1-3H3,(H,25,28)
- InChIKey: DNNYKLOVWVYWMH-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C)(C)C(C2CCN(C(C3C=NC=C(C4C=CC=C(C)C=4)C=3)=O)CC2)N1
計算された属性
- せいみつぶんしりょう: 377.21032711g/mol
- どういたいしつりょう: 377.21032711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 597
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 62.3Ų
3,3-Dimethyl-4-{1-[5-(3-methylphenyl)pyridine-3-carbonyl]piperidin-4-yl}azetidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26602350-0.05g |
2411237-98-2 | 90% | 0.05g |
$212.0 | 2023-11-13 |
3,3-Dimethyl-4-{1-[5-(3-methylphenyl)pyridine-3-carbonyl]piperidin-4-yl}azetidin-2-one 関連文献
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
3. Book reviews
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
7. Caper tea
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
3,3-Dimethyl-4-{1-[5-(3-methylphenyl)pyridine-3-carbonyl]piperidin-4-yl}azetidin-2-oneに関する追加情報
Introduction to 3,3-Dimethyl-4-{1-[5-(3-Methylphenyl)pyridine-3-carbonyl]piperidin-4-yl}azetidin-2-one (CAS No. 2411237-98-2)
3,3-Dimethyl-4-{1-[5-(3-methylphenyl)pyridine-3-carbonyl]piperidin-4-yl}azetidin-2-one (CAS No. 2411237-98-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its CAS number for brevity, is a member of the azetidine class of compounds and has been extensively studied for its pharmacological properties.
The structure of 3,3-Dimethyl-4-{1-[5-(3-methylphenyl)pyridine-3-carbonyl]piperidin-4-yl}azetidin-2-one is characterized by a unique combination of functional groups, including a dimethyl-substituted azetidine ring and a piperidine moiety linked through a pyridine carboxylic acid derivative. This intricate molecular architecture contributes to its diverse biological activities and makes it an attractive candidate for drug development.
Recent studies have highlighted the potential of 3,3-Dimethyl-4-{1-[5-(3-methylphenyl)pyridine-3-carbonyl]piperidin-4-yl}azetidin-2-one in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function.
In addition to its neuroprotective properties, 3,3-Dimethyl-4-{1-[5-(3-methylphenyl)pyridine-3-carbonyl]piperidin-4-yl}azetidin-2-one has also demonstrated anti-inflammatory and anti-cancer activities. Preclinical studies have indicated that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a potential candidate for the treatment of chronic inflammatory conditions such as rheumatoid arthritis.
The anti-cancer properties of 3,3-Dimethyl-4-{1-[5-(3-methylphenyl)pyridine-3-carbonyl]piperidin-4-yl}azetidin-2-one have been explored in several cancer models. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. These findings suggest that this compound could be developed as a novel therapeutic agent for various types of cancer.
The pharmacokinetic profile of 3,3-Dimethyl-4-{1-[5-(3-methylphenyl)pyridine-3-carbonyl]piperidin-4-yl}azetidin-2-one has also been investigated to assess its suitability for clinical use. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for ensuring its efficacy and safety in vivo. The compound has been found to have good oral bioavailability and a reasonable half-life, making it suitable for once-daily dosing regimens.
To further validate the therapeutic potential of 3,3-Dimethyl-4-{1-[5-(3-methylphenyl)pyridine-3-carbonyl]piperidin-4-yl}azetidin-2-one, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in human subjects with various diseases. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses and has demonstrated promising therapeutic effects.
In conclusion, 3,3-Dimethyl-4-{1-[5-(3-methylphenyl)pyridine-3-carbonyl]piperidin-4-yl}azetidin-2-one (CAS No. 2411237-98-2) represents a promising candidate for the development of novel therapeutics in multiple disease areas. Its unique molecular structure and diverse biological activities make it an exciting area of research in medicinal chemistry. As ongoing studies continue to uncover its full potential, this compound holds significant promise for improving patient outcomes and advancing medical treatments.
2411237-98-2 (3,3-Dimethyl-4-{1-[5-(3-methylphenyl)pyridine-3-carbonyl]piperidin-4-yl}azetidin-2-one) 関連製品
- 1039985-85-7(6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine)
- 2060052-44-8(Ethyl 3-formyl-2-methylbenzoate)
- 5955-74-8(3-methylbenzoyl cyanide)
- 2228462-23-3(2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine)
- 1418117-84-6(N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide)
- 71315-37-2(3-hydroxy-3-(4-phenylphenyl)propanoic acid)
- 101824-37-7(2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide)
- 91103-94-5(5-(n,n-Dimethylsulfamoyl)-2-fluorobenzoic Acid)
- 885277-05-4(2-Azepan-1-ylisonicotinic Acid)
- 303146-59-0(6-[(E)-2-[4-(propan-2-yl)phenyl]ethenyl]-2,3,4,5-tetrahydropyridazin-3-one)



